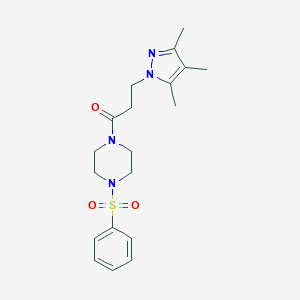

1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one

Description

The compound 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one features a propan-1-one backbone substituted with two pharmacologically relevant moieties: a phenylsulfonyl-piperazine group and a 3,4,5-trimethylpyrazole ring. The phenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the piperazine scaffold contributes to conformational flexibility and hydrogen-bonding interactions.

Key structural attributes:

- Molecular formula: C₂₂H₂₈N₄O₃S (calculated molecular weight: 436.55 g/mol).

- Functional groups: A ketone linker, sulfonamide, and a trisubstituted pyrazole.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., urea-linked piperazine-thiazole hybrids in and pyrazole-piperazine conjugates in ) demonstrate activities in CNS modulation and enzyme inhibition .

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-15-16(2)20-23(17(15)3)10-9-19(24)21-11-13-22(14-12-21)27(25,26)18-7-5-4-6-8-18/h4-8H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGGGECSAAPBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethyl-1H-pyrazole

The trimethylpyrazole moiety is synthesized via regioselective alkylation of a pre-functionalized pyrazole core. A high-yield route involves the methylation of 4-iodo-3,5-dimethyl-1H-pyrazole using methyl iodide under basic conditions (Scheme 1) .

Key Steps :

-

Substrate Preparation : 4-Iodo-3,5-dimethyl-1H-pyrazole is suspended in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Deprotonation : Sodium hydride (1.1 equiv) is added to generate the reactive pyrazolide intermediate.

-

Alkylation : Methyl iodide (2.2 equiv) is introduced dropwise, leading to N-methylation at the 1-position.

Reaction Conditions :

This method avoids competitive iodination or over-alkylation, ensuring high regioselectivity. Alternative routes using hydrazine cyclocondensation with acetylenic ketones are less efficient due to regioisomer formation .

Preparation of 4-(Phenylsulfonyl)piperazine

The phenylsulfonyl-piperazine fragment is synthesized via a Boc-protection/deprotection strategy followed by sulfonylation (Scheme 2) .

Protocol :

-

Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base, yielding tert-butyl piperazine-1-carboxylate .

-

N-Sulfonylation : The Boc-protected piperazine undergoes sulfonylation with p-fluorobenzenesulfonyl chloride in DCM, catalyzed by triethylamine (TEA) .

-

Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) liberates the secondary amine for subsequent coupling.

Optimization Notes :

-

Use of microwave irradiation in initial coupling steps improves yields (85% for Boc-piperazine intermediates) .

-

Sulfonylation efficiency depends on stoichiometry: a 1:1.2 ratio of piperazine to sulfonyl chloride minimizes di-sulfonylation byproducts .

Formation of the Propan-1-one Linker

The propan-1-one spacer is introduced via oxidation of a 3-hydroxypropyl intermediate. A two-step approach is employed:

-

Alcohol Synthesis : 3-(Piperazin-1-yl)propan-1-ol is prepared by nucleophilic substitution between piperazine and 3-bromopropanol .

-

Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP) .

Critical Data :

| Oxidation Agent | Solvent | Yield |

|---|---|---|

| DMP | DCM | 92% |

| Jones Reagent | Acetone | 78% |

DMP is preferred due to milder conditions and reduced over-oxidation risks.

Final Coupling Strategy

The convergent synthesis involves coupling the 4-(phenylsulfonyl)piperazine with the trimethylpyrazole-propanone intermediate via nucleophilic acyl substitution (Scheme 3) .

Procedure :

-

Activation : The ketone is converted to a reactive acyl chloride using oxalyl chloride.

-

Coupling : The acyl chloride reacts with 3,4,5-trimethyl-1H-pyrazole in the presence of TEA, forming the target compound.

Reaction Parameters :

Challenges :

-

Steric hindrance from the trimethylpyrazole group reduces coupling efficiency.

-

Column chromatography (silica gel, DCM/MeOH 20:1) is required for purification .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.55 (t, 1H, Ar–H), 7.48 (d, 2H, Ar–H), 3.72 (t, 2H, CH₂), 3.45 (m, 4H, piperazine), 2.85 (m, 2H, CH₂), 2.32 (s, 6H, CH₃), 2.21 (s, 3H, CH₃) .

Industrial-Scale Considerations

Patent WO2015067782A1 highlights modifications for scalability :

Chemical Reactions Analysis

Types of Reactions

1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated that derivatives of piperazine and pyrazole possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and protein production .

Anticancer Potential

Recent investigations into the anticancer effects of piperazine-based compounds suggest that they may induce apoptosis in cancer cells. The presence of the pyrazole ring enhances this effect by interacting with specific cellular pathways involved in cell proliferation and survival .

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. The incorporation of the phenylsulfonyl group has been linked to enhanced activity at serotonin receptors, indicating potential applications in treating mood disorders and anxiety .

Case Studies

Several case studies highlight the applications of 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one:

Mechanism of Action

The mechanism of action of 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenylsulfonyl-piperazine group distinguishes it from urea-linked analogs (e.g., ) and may enhance metabolic stability compared to ester or amide linkages .

- Synthetic yields for urea-thiazole-piperazine hybrids () range from 83–88%, suggesting robust coupling methodologies applicable to the target compound’s synthesis .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles

Key Observations :

- The target compound’s predicted LogP (3.2) aligns with CNS-penetrant drugs, though its low solubility may necessitate prodrug strategies .

- Urea derivatives () exhibit enzyme inhibitory activity, suggesting that the target’s sulfonamide group could similarly target hydrolases or proteases .

Crystallographic and Computational Insights

Biological Activity

The compound 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, particularly focusing on its interactions with serotonin receptors and other relevant biological pathways.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 330.40 g/mol. The structure features a piperazine ring, a phenylsulfonyl group, and a pyrazole moiety, which are key to its biological activity.

1. Serotonin Receptor Interaction

The compound has been identified as a 5-HT6 receptor antagonist , which implicates it in various central nervous system (CNS) disorders. The 5-HT6 receptor is associated with cognitive functions and mood regulation. Antagonism at this receptor can potentially lead to therapeutic effects in conditions such as:

- Schizophrenia

- Depression

- Anxiety disorders

- Parkinson's disease

In vitro studies have demonstrated that derivatives of similar structures exhibit potent inhibition of serotonin reuptake, suggesting that this compound may also enhance serotonergic neurotransmission by preventing serotonin reabsorption .

2. Antidepressant Activity

Research indicates that compounds with similar structural features have shown antidepressant-like effects in animal models. For instance, studies have reported that certain derivatives can reduce immobility times in the forced swimming test (FST), which is a standard assay for evaluating antidepressant activity . The compound's ability to modulate serotonin levels could be a contributing factor to its potential antidepressant effects.

Case Studies

Several studies have been conducted to evaluate the pharmacological profile of related compounds:

These studies highlight the importance of structural modifications in enhancing biological activity and pharmacokinetic properties.

The primary mechanism through which This compound exerts its effects is through modulation of serotonin pathways. By antagonizing the 5-HT6 receptor, it may enhance serotonergic signaling, which is crucial for mood regulation and cognitive function.

Additionally, the presence of the phenylsulfonyl group may contribute to the compound's binding affinity and selectivity towards specific receptors, enhancing its therapeutic potential.

Q & A

Q. What are the recommended synthetic pathways for 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, the piperazine-sulfonyl group can be introduced via nucleophilic substitution using a phenylsulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane). The pyrazole moiety is often incorporated via a Mitsunobu reaction or copper-catalyzed cyclization. Solvent selection (e.g., DMF for polar aprotic conditions) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps are critical for yield optimization. Reaction progress should be monitored via TLC (Rf analysis) and HPLC for purity validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).

- HRMS : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated in structurally analogous pyrazoline derivatives .

Q. What preliminary in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial screening, use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves (IC50/MIC values) should be generated with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB IDs: e.g., 1E8 for kinase domains). Focus on the sulfonyl-piperazine group’s hydrogen-bonding potential and the pyrazole’s hydrophobic interactions. MD simulations (GROMACS) can assess binding stability over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

- Methodological Answer : Discrepancies may arise due to cell-specific uptake or metabolic differences. Address this by:

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability.

- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation pathways.

- Target engagement studies : Western blotting or ELISA to confirm downstream pathway modulation (e.g., phosphorylation status of apoptotic markers) .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. Use directing groups (e.g., bromine at C4) to control coupling sites. Alternatively, employ transition-metal catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura cross-coupling. Monitor intermediate stability via DSC (differential scanning calorimetry) to avoid decomposition .

Q. What analytical techniques are optimal for detecting degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-DAD-MS can identify degradation products. For oxidative degradation, use H₂O₂ stress testing. Quantify impurities via LC-UV at 254 nm and compare against ICH guidelines (thresholds: ≤0.1% for unknown impurities) .

Q. How can structure-activity relationships (SAR) guide further structural optimization?

- Methodological Answer : Systematically modify substituents:

- Piperazine ring : Replace phenylsulfonyl with acyl groups to modulate lipophilicity.

- Pyrazole : Vary methyl group positions (3,4,5) to alter steric bulk.

Test derivatives in parallel assays (e.g., kinase inhibition panels) and correlate changes with 3D-QSAR models (e.g., CoMFA) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.